molecular formula C6H10INO B2501299 1-(2-Iodoethyl)-2-pyrrolidinone CAS No. 713521-27-8

1-(2-Iodoethyl)-2-pyrrolidinone

Cat. No. B2501299
M. Wt: 239.056
InChI Key: WPRIGVXXWBHYKT-UHFFFAOYSA-N
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Description

The compound "1-(2-Iodoethyl)-2-pyrrolidinone" is a derivative of 2-pyrrolidinone, which is a lactam or a cyclic amide of gamma-aminobutyric acid. The structure of 2-pyrrolidinone derivatives has been extensively studied due to their biological activities and their utility as building blocks in organic synthesis. The presence of the iodoethyl group in the 1-position of the pyrrolidinone ring suggests potential for further functionalization and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolidinone derivatives can be achieved through various methods. One approach is the three-component domino reaction involving γ-butyrolactam (2-pyrrolidinone), aromatic aldehyde, and substituted thiophenol catalyzed by elemental iodine, leading to the formation of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives with anticancer activities . Another method described involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, introducing iodine at the 3-position of the pyrrolidinone ring . Additionally, iodine-catalyzed one-pot four-component domino reactions have been utilized to synthesize functionalized heterocyclic compounds, which could be related to the synthesis of 1-(2-Iodoethyl)-2-pyrrolidinone .

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives can be characterized using various spectroscopic techniques. For instance, 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide, a structurally related compound, was characterized by UV-Vis, FT-IR, 1H and 13C NMR, and single-crystal X-ray diffraction . Similar techniques could be applied to determine the structure of 1-(2-Iodoethyl)-2-pyrrolidinone, including the confirmation of the iodoethyl substitution and the overall conformation of the molecule.

Chemical Reactions Analysis

The reactivity of 1-(2-Iodoethyl)-2-pyrrolidinone would likely be influenced by the presence of the iodoethyl group, which can participate in various chemical reactions. For example, the iodine atom could be involved in further substitution reactions, potentially leading to cross-coupling reactions that are commonly used in the synthesis of complex organic molecules. The lactam ring of the pyrrolidinone could also undergo ring-opening reactions under certain conditions, providing access to a range of different functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Iodoethyl)-2-pyrrolidinone would be expected to include a relatively high molecular weight due to the presence of iodine, which could affect its boiling point, melting point, and solubility in various solvents. The compound's stability could be assessed in different environments, such as stimulated gastric fluid (SGF) and bovine serum albumin (BSA), to determine its potential as a drug candidate . The electronic properties of the molecule, such as its dipole moment and polarizability, would also be influenced by the iodoethyl group, which could be studied using computational chemistry methods.

Scientific Research Applications

Charge Transfer Complex Formation

The study by Ruostesuo et al. (1988) explores the complex formation of N-substituted 2-pyrrolidinones, which include derivatives like 1-ethyl-2-pyrrolidinone, with iodine and iodine halides. This research is significant for understanding the interactions and equilibria in solutions containing 2-pyrrolidinones, which can be extended to the study of 1-(2-Iodoethyl)-2-pyrrolidinone (Ruostesuo, Peltola, Salminen, & Häkkinen, 1988).

Capture of Radioactive Iodine

Li et al. (2019) discuss the use of pyrrolidinone-based hypercrosslinked polymers (HCPs) for capturing radioactive iodine. This application is crucial for nuclear waste management and environmental remediation, highlighting the significance of pyrrolidinone derivatives in tackling nuclear pollution (Li, Chen, Ma, & Jia, 2019).

Synthesis of Bioactive Compounds

Alves (2007) reports on the use of 3-pyrrolin-2-ones and 2-pyrrolidinones in organic synthesis, particularly for the creation of bioactive compounds like nebracetam, a nootropic. This research underscores the role of pyrrolidinone derivatives in synthesizing compounds with potential biological and therapeutic applications (Alves, 2007).

Preparation of Aryltellurium Monohydroxides

Misra et al. (2011) investigate the use of 2-pyrrolidinone in the hydrolysis of aryltellurium trichlorides. This research is relevant for understanding the role of 2-pyrrolidinone derivatives in the formation and structural characterization of organotellurium compounds, which have applications in organic synthesis (Misra, Chauhan, Srivastava, Duthie, & Butcher, 2011).

Anticonvulsant Activity of Derivatives

Sasaki et al. (1991) synthesized 1-acyl-2-pyrrolidinone derivatives and investigated their anticonvulsant effects. This research highlights the pharmacological potential of pyrrolidinone derivatives in neurological applications (Sasaki, Mori, Nakamura, & Shibasaki, 1991).

Polymer Science Applications

Brekner and Feger (1987) discuss the complexes between diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone. This research is crucial for understanding the role of 2-pyrrolidinone derivatives in polymer science, particularly in the curing and imidization processes of polyimide precursors (Brekner & Feger, 1987).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal practices .

properties

IUPAC Name

1-(2-iodoethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c7-3-5-8-4-1-2-6(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRIGVXXWBHYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodoethyl)pyrrolidin-2-one

Citations

For This Compound
1
Citations
T Kambe, T Maruyama, Y Nakai, H Yoshida… - Bioorganic & medicinal …, 2012 - Elsevier
To identify potent EP2/EP4 dual agonists with excellent subtype selectivity, a series of γ-lactam prostaglandin E analogs bearing a 16-phenyl ω-chain were synthesized and evaluated. …
Number of citations: 25 www.sciencedirect.com

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